2-Bromo-1-(bromomethyl)-4-chlorobenzene
Description
Contextualization within Halogenated Aromatic Compounds
Halogenated aromatic hydrocarbons are a broad class of chemicals characterized by a benzene (B151609) ring bonded to one or more halogen atoms, such as chlorine, bromine, fluorine, or iodine. iloencyclopaedia.org These compounds are significant in organic chemistry due to their wide range of applications, serving as solvents, disinfectants, and, most importantly, as intermediates in the synthesis of more complex molecules. iloencyclopaedia.orgnumberanalytics.com The introduction of halogen atoms to an aromatic ring occurs through a reaction known as electrophilic aromatic substitution. numberanalytics.comlibretexts.org However, halogens themselves are not sufficiently electrophilic to react directly with the stable aromatic ring and typically require a Lewis acid catalyst, such as ferric halides (FeX3) or aluminum halides (AlX3), to activate them. libretexts.orgyoutube.com
2-Bromo-1-(bromomethyl)-4-chlorobenzene is a specific example of a mixed aryl halide, containing both bromine and chlorine atoms attached to the benzene ring. wikipedia.org Its structure is further functionalized with a bromomethyl (-CH2Br) group, which adds another layer of reactivity. This combination of a halogenated aromatic core and a reactive benzylic bromide side chain places it in a unique position within this class of compounds, offering multiple sites for chemical modification.
Significance as a Strategic Synthetic Intermediate
The primary significance of this compound lies in its role as a strategic intermediate in organic synthesis. Chemical intermediates are compounds that are not the final product but are crucial stepping stones in a reaction sequence. Halogenated compounds, in particular, are valued as versatile intermediates. numberanalytics.com
This compound serves as a key building block, especially in the agrochemical industry for creating new pesticides. chlorobenzene.ltd Its specific structure can be incorporated into larger molecules to produce pesticides with high insecticidal and bactericidal properties. chlorobenzene.ltd The different reactive sites on the molecule—the bromine and chlorine on the ring and the bromine on the methyl group—allow for selective chemical reactions, enabling chemists to build complex molecular architectures. For instance, the bromomethyl group is particularly susceptible to nucleophilic substitution reactions, allowing for the attachment of various functional groups.
Evolution of Research Interests in its Reactivity and Applications
Research interest in compounds like this compound has evolved with the broader advancements in organic synthesis. The synthesis of halogenated aromatic compounds has a long history, with various methods developed for their preparation, including diazotization of anilines followed by Sandmeyer reactions or direct halogenation of aromatic precursors. wikipedia.orgorgsyn.org
One described synthesis method for this compound starts with 4-chlorotoluene (B122035). chlorobenzene.ltd The first step involves a free-radical substitution reaction where 4-chlorotoluene reacts with bromine under light to form 4-chlorobenzyl bromide. chlorobenzene.ltd Subsequently, this intermediate reacts with N-bromosuccinimide (NBS) in the presence of an initiator. chlorobenzene.ltd NBS provides a source of bromine radicals, leading to the introduction of a bromine atom at the ortho-position to the benzyl (B1604629) group, yielding the final product. chlorobenzene.ltd The availability of common starting materials like 4-chlorotoluene makes this a practical approach. chlorobenzene.ltd The continued exploration of such synthetic routes and the subsequent reactions of the product highlight the ongoing interest in harnessing the unique reactivity of this and similar polyhalogenated compounds for creating novel and useful molecules.
Compound Properties
| Property | Value |
| Molecular Formula | C7H5Br2Cl |
| Molecular Weight | 284.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 70-75 °C |
| Boiling Point | Estimated around 290-300 °C |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, ethanol (B145695), ether |
Data sourced from PubChem and Alchemist-chem. nih.govchlorobenzene.ltd
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIGUGMFQVNQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33924-45-7 | |
| Record name | 2-bromo-1-(bromomethyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Bromo 1 Bromomethyl 4 Chlorobenzene
Precursor Selection and Rational Design in Synthesis
The rational design of a synthetic route for 2-Bromo-1-(bromomethyl)-4-chlorobenzene begins with the strategic selection of a suitable precursor. The ideal starting material should be readily available and possess substituents that facilitate the regioselective introduction of the remaining functional groups. The most direct and logical precursor for this target molecule is 2-Bromo-4-chlorotoluene (B1197611). This precursor already contains the correct arrangement of the chloro and bromo groups on the aromatic ring, simplifying the synthesis to the final functionalization of the methyl group.
The synthesis of 2-Bromo-4-chlorotoluene itself can be achieved through a multi-step process, a common route being the Sandmeyer reaction starting from 5-chloro-2-methylaniline (B43014). chemicalbook.com This process involves the diazotization of the aniline (B41778) derivative followed by the introduction of the bromine atom using a copper(I) bromide catalyst. chemicalbook.com
Synthetic Route to Precursor 2-Bromo-4-chlorotoluene:
Diazotization: 5-chloro-2-methylaniline is treated with an aqueous solution of hydrogen bromide and then sodium nitrite (B80452) at low temperatures (e.g., -5 °C) to form the corresponding diazonium salt. chemicalbook.com
Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) bromide in hydrobromic acid. Upon warming, the diazonium group is replaced by a bromine atom, yielding 2-Bromo-4-chlorotoluene with good purity and yield (around 72%). chemicalbook.com
The selection of 2-Bromo-4-chlorotoluene as the key intermediate is rationalized by the relative ease of the subsequent benzylic bromination compared to the complexities of controlling regioselectivity during multiple aromatic halogenation steps on a simpler toluene (B28343) backbone.
| Precursor Compound | Rationale for Selection/Rejection |
| 2-Bromo-4-chlorotoluene | Ideal Precursor: Correct aromatic substitution pattern is already established. The final step is a well-understood benzylic bromination. |
| 4-Chlorotoluene (B122035) | Viable but more complex: Requires regioselective bromination at the C2 position, which can compete with other positions. The methyl and chloro groups are both ortho-, para-directing, requiring careful control of reaction conditions to achieve the desired isomer. |
| 2-Bromotoluene | Challenging: Requires selective chlorination at the C4 position. This can be difficult to control and may lead to a mixture of isomers. |
| Toluene | Least efficient: Requires three separate, highly regioselective functionalization steps (chlorination, bromination, and benzylic bromination), posing significant challenges in controlling the substitution pattern and leading to low overall yields. |
Multi-Step Synthesis Strategies and Reaction Conditions Optimization
Two distinct bromination reactions are relevant to the synthesis of the target compound: aromatic (electrophilic) bromination and benzylic (radical) bromination.
Aromatic Bromination: When synthesizing the precursor from 4-chlorotoluene, electrophilic aromatic substitution is employed. The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The directing effects must be carefully considered to favor bromination at the C2 position. This is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Optimization involves controlling temperature and stoichiometry to maximize the yield of the desired 2-bromo-4-chlorotoluene isomer and minimize side products.
Benzylic Bromination: This is the key step to convert 2-Bromo-4-chlorotoluene into the final product. The reaction, often known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. scientificupdate.com It involves the selective substitution of a hydrogen atom on the methyl group with a bromine atom. The most common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions. scientificupdate.comresearchgate.net The reaction is initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net
Optimization of benzylic bromination is critical to ensure high selectivity for mono-bromination and prevent the formation of the di-brominated side product, 2-bromo-1-(dibromomethyl)-4-chlorobenzene. scientificupdate.comrsc.org
| Parameter | Condition/Reagent | Purpose and Optimization |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂/HBr, favoring selective mono-bromination at the benzylic position. scientificupdate.com |
| Initiator | UV light (e.g., 405 nm LEDs), AIBN, Benzoyl peroxide | Initiates the radical chain reaction. Photochemical initiation offers milder conditions. scientificupdate.comresearchgate.net |
| Solvent | Aprotic, non-polar solvents (e.g., CCl₄, chlorobenzene (B131634), acetonitrile) | Carbon tetrachloride was traditionally used but is now avoided due to toxicity. Chlorobenzene and acetonitrile (B52724) are more favorable alternatives. researchgate.netrsc.org |
| Temperature | Varies with solvent and initiator | Temperature control is crucial to manage reaction rate and prevent unwanted side reactions or decomposition. |
Selective chlorination is pertinent if the synthesis starts from a precursor like 2-bromotoluene. The goal is to introduce a chlorine atom at the C4 position (para to the methyl group). This electrophilic aromatic substitution is typically catalyzed by a Lewis acid. Ionic liquids, such as those containing ZnₙCl⁻₂ₙ₊₁ anions, have been shown to be effective catalysts for the chlorination of toluene, demonstrating high activity for electrophilic substitution on the phenyl ring. mdpi.com Controlling the catalyst and reaction conditions is essential to achieve high regioselectivity for the desired p-chloro isomer. mdpi.com
The transformation of the methyl group in 2-Bromo-4-chlorotoluene to a bromomethyl group proceeds almost exclusively through a radical pathway.
Radical Pathway Mechanism:
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating, or light provides the energy to homolytically cleave the N-Br bond in NBS, generating a bromine radical (Br•). youtube.com
Propagation:
A bromine radical abstracts a hydrogen atom from the benzylic carbon of 2-Bromo-4-chlorotoluene, forming a stable benzylic radical and HBr. youtube.com
This benzylic radical then reacts with a molecule of Br₂ (formed from the reaction of NBS with HBr) to yield the final product, this compound, and regenerates a bromine radical, which continues the chain reaction. scientificupdate.comyoutube.com
Termination: The reaction is terminated when two radicals combine.
Ionic pathways are generally not favored for this transformation because they would require the formation of a highly unstable benzylic cation or anion. The stability of the benzylic radical, due to resonance delocalization with the aromatic ring, makes the radical pathway the dominant and most efficient route for benzylic halogenation. youtube.com
Modern Catalytic Approaches in Synthesis
Recent advancements have focused on developing safer, more efficient, and scalable methods for synthesis, particularly for the critical benzylic bromination step.
Photochemical Flow Chemistry: A significant improvement over traditional batch reactions is the use of continuous flow photochemical reactors. rsc.org These systems allow for precise control over reaction parameters such as residence time, temperature, and light intensity. researchgate.net The use of high-power LEDs (e.g., 405 nm) provides an energy-efficient and safe method for radical initiation. rsc.orgrsc.org Flow chemistry enhances heat and mass transfer, which is particularly important for exothermic reactions, and allows for safe, scalable production. rsc.org
In-Situ Bromine Generation: To avoid the direct handling of hazardous molecular bromine and improve process safety, methods for its in-situ generation have been developed. A green and efficient method involves the reaction between sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) to produce bromine and water as the only byproduct. rsc.org When integrated into a continuous flow system, this approach provides a highly intensified and safer protocol for benzylic bromination, achieving complete conversion in residence times as short as 15 seconds. rsc.orgrsc.org
Green Chemistry Principles in its Preparation
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. ijsrst.comjddhs.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. ijsrst.com The route starting from 2-Bromo-4-chlorotoluene followed by benzylic bromination with NBS is relatively atom-economical, although the succinimide (B58015) byproduct is generated.
Safer Solvents and Reagents: A major green improvement has been the replacement of hazardous solvents like carbon tetrachloride in the Wohl-Ziegler reaction with safer alternatives such as chlorobenzene or acetonitrile. researchgate.netrsc.org Furthermore, the in-situ generation of bromine avoids the transportation and handling of a highly corrosive and toxic reagent. rsc.org
Energy Efficiency: Modern photochemical methods using energy-efficient LEDs in flow reactors consume less energy than traditional methods requiring prolonged heating in large batch reactors. rsc.orgjddhs.com These reactions can often be performed at or near room temperature.
Catalysis: The use of catalytic processes, such as Lewis acids for aromatic halogenation or the catalytic cycle of radicals in benzylic bromination, is preferred over stoichiometric reagents. mdpi.commdpi.com Biocatalysis, using enzymes to perform selective halogenation reactions, represents a frontier in green chemistry, offering high selectivity under mild conditions. mdpi.comnih.gov
Waste Reduction: Continuous flow processes can significantly reduce waste by improving reaction yields and selectivity, thus minimizing the formation of byproducts and simplifying purification. rsc.org Recycling HBr byproduct in the in-situ bromine generation process further enhances sustainability by reducing mass waste. rsc.org
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable. ejcmpr.comresearchgate.net
Mechanistic Investigations of 2 Bromo 1 Bromomethyl 4 Chlorobenzene Reactivity
Nucleophilic Substitution Reactions on the Bromomethyl Group
The bromomethyl group of 2-Bromo-1-(bromomethyl)-4-chlorobenzene is a primary benzylic halide, making it highly susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, with the operative mechanism being heavily influenced by the reaction conditions.
S(_N)1 and S(_N)2 Pathways: Kinetic and Stereochemical Analysis
The competition between S(_N)1 and S(_N)2 mechanisms at a benzylic carbon is a well-studied phenomenon. The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, thus exhibiting second-order kinetics. chemicalnote.compharmaguideline.com A key stereochemical feature of the S(_N)2 mechanism is the inversion of configuration at the reaction center, a phenomenon known as Walden inversion.
In contrast, the S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. pharmaguideline.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, leading to first-order kinetics. pharmaguideline.com Benzylic halides, such as the bromomethyl group in the title compound, are prone to S(_N)1 reactions due to the formation of a resonance-stabilized benzylic carbocation. stackexchange.comquora.com Stereochemically, if the reaction were to occur at a chiral center, the planar nature of the carbocation intermediate would allow for nucleophilic attack from either face, leading to a racemic or near-racemic mixture of products. nih.gov
For this compound, being a primary benzylic halide, the S(_N)2 pathway is generally favored due to the relatively low steric hindrance around the electrophilic carbon. However, under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, the S(_N)1 pathway can become competitive.
| Reaction Pathway | Kinetics | Stereochemistry | Favored by |
| S(_N)2 | Second-order | Inversion of configuration | Strong nucleophiles, polar aprotic solvents, primary substrates |
| S(_N)1 | First-order | Racemization | Weak nucleophiles, polar protic solvents, stable carbocations (e.g., tertiary, benzylic) |
Influence of Solvent and Nucleophile on Reaction Outcomes
The choice of solvent and nucleophile plays a pivotal role in directing the nucleophilic substitution towards either an S(_N)1 or S(_N)2 mechanism.
Solvent Effects: Polar protic solvents, such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding and can effectively solvate both cations and anions. libretexts.orgpressbooks.pub They are particularly adept at stabilizing the carbocation intermediate and the departing halide anion in an S(_N)1 reaction, thereby lowering the activation energy for this pathway. libretexts.orgyoutube.com Conversely, polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles but lack acidic protons. pressbooks.pub These solvents can solvate cations but are less effective at solvating anions. chemistrysteps.com This leaves the nucleophile less "caged" by solvent molecules and thus more reactive, which favors the concerted backside attack of the S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com
Nucleophile Effects: The strength of the nucleophile is another critical factor. Strong nucleophiles, which are typically negatively charged species like hydroxide (B78521), alkoxides, and cyanide, favor the S(_N)2 pathway as they are more likely to attack the substrate directly in a concerted step. libretexts.org Weak nucleophiles, such as water and alcohols, are less reactive and are more likely to wait for the formation of a carbocation intermediate before reacting, thus favoring the S(_N)1 mechanism. libretexts.org
The interplay of these factors determines the predominant reaction pathway for the nucleophilic substitution on the bromomethyl group of this compound. For instance, reaction with a strong nucleophile like sodium cyanide in a polar aprotic solvent like DMSO would strongly favor an S(_N)2 mechanism, leading to the formation of the corresponding nitrile with inversion of stereochemistry (if a chiral center were present). In contrast, solvolysis in a polar protic solvent like ethanol (B145695) would likely proceed through a mixed S(_N)1/S(_N)2 mechanism, with the S(_N)1 pathway being more significant.
| Condition | Favored Pathway | Rationale |
| Solvent | ||
| Polar Protic (e.g., H(_2)O, EtOH) | S(_N)1 | Stabilizes the carbocation intermediate and the leaving group. libretexts.orgpressbooks.pub |
| Polar Aprotic (e.g., Acetone, DMSO) | S(_N)2 | Enhances the reactivity of the nucleophile by not solvating it as strongly. pressbooks.pubmasterorganicchemistry.com |
| Nucleophile | ||
| Strong (e.g., CN, RO) | S(_N)2 | Reacts rapidly in a concerted step. libretexts.org |
| Weak (e.g., H(_2)O, ROH) | S(_N)1 | Reacts with the more electrophilic carbocation intermediate. libretexts.org |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is directed by the existing substituents: the bromo, chloro, and bromomethyl groups.
Directing Effects of Existing Halogen Substituents
Both the bromine and chlorine atoms are halogens, which are unique in their directing effects for EAS. They are considered deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself. google.com However, they are also ortho, para-directors. This is because the halogens have lone pairs of electrons that can be donated to the benzene ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. rsc.org
In the case of this compound, the bromine is at position 2 and the chlorine is at position 4 relative to the bromomethyl group at position 1. The bromomethyl group is weakly deactivating. The directing effects of the two halogen substituents must be considered. The bromine atom will direct incoming electrophiles to its ortho (position 3) and para (position 5) positions. The chlorine atom will direct to its ortho (positions 3 and 5) and para (position 1, which is already substituted) positions. Therefore, both halogens reinforce the direction of electrophilic attack to positions 3 and 5.
Organometallic Coupling Reactions
The presence of a C(sp)-Br bond on the aromatic ring of this compound makes it a suitable substrate for various organometallic cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds. The C(sp)-Cl bond is generally less reactive in these coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester. nih.gov The reaction of a structurally similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various arylboronic acids has been shown to proceed selectively at the C-Br bond, leaving the C-Cl bond intact. libretexts.org This suggests that this compound would undergo Suzuki-Miyaura coupling at the bromine-substituted carbon to form biaryl compounds.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govorganic-chemistry.orgucsb.edu Aryl bromides are common substrates for this reaction, allowing for the synthesis of arylalkynes. wikipedia.org It is expected that this compound would react selectively at the C-Br bond under Sonogashira conditions.
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwalisongo.ac.id Aryl bromides are effective substrates in this reaction, which would lead to the formation of a substituted alkene at the position of the bromine atom on the aromatic ring. organic-chemistry.org
Grignard Reagent Formation: The C-Br bond in aryl bromides is more reactive towards magnesium metal than the C-Cl bond. libretexts.org Therefore, it is possible to selectively form a Grignard reagent at the position of the bromine atom in this compound. This organomagnesium compound can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce a new functional group at that position. wvu.eduwisc.edu Care must be taken to avoid reaction with the electrophilic benzylic carbon of the bromomethyl group.
| Coupling Reaction | Reactants | Product Type |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | Biaryl |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |
| Heck | Alkene, Pd catalyst, base | Substituted alkene |
| Grignard Reaction | Mg metal, then an electrophile (e.g., CO(_2), R(_2)C=O) | Aryl with a new functional group |
Suzuki, Stille, Heck, and Sonogashira Coupling with Aromatic Halides
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of this compound, the presence of two different C-Br bonds raises the question of chemoselectivity. Generally, the C(sp²)−Br bond is more reactive than the C(sp³)-Br bond in these coupling reactions under specific catalytic conditions.
The Suzuki coupling , which pairs an organoboron reagent with an organohalide, has been shown to be highly selective for the C(sp²)–Br bond in similar substrates. nih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. The selectivity for the aromatic C-Br bond is attributed to the generally faster rate of oxidative addition at sp²-hybridized carbon centers compared to sp³-hybridized centers. Studies on related dihalogenated compounds have demonstrated that the choice of palladium catalyst and ligands is critical in achieving high selectivity. For instance, the use of Pd(OAc)₂ with a phosphine (B1218219) ligand like PCy₃·HBF₄ has been effective in promoting the selective coupling at the C(sp²)–Br bond. nih.gov
The Stille coupling utilizes an organotin reagent as the coupling partner. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of organostannanes is generally high, and the reaction is tolerant of a wide range of functional groups. While specific studies on this compound are not extensively documented, the principles of chemoselectivity observed in Suzuki couplings are expected to apply, favoring reaction at the more reactive aryl bromide position. uwindsor.caorganic-chemistry.org
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. The mechanism proceeds through oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to afford the substituted alkene. nih.gov The initial oxidative addition step is rate-determining, and as with other cross-coupling reactions, the C(sp²)–Br bond is anticipated to be the primary site of reaction for this compound.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex formed after oxidative addition of the aryl halide. Reductive elimination then yields the aryl-alkyne product. The chemoselectivity in polyhalogenated systems generally favors the more reactive halide, which in this case would be the aryl bromide over the benzylic bromide under standard Sonogashira conditions. researchgate.netnih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Halide Position
| Coupling Reaction | Organometallic Reagent | General Mechanism Steps | Expected Selectivity for this compound |
|---|---|---|---|
| Suzuki | Arylboronic acid/ester | Oxidative Addition, Transmetalation, Reductive Elimination | High selectivity for C(sp²)–Br bond |
| Stille | Organostannane | Oxidative Addition, Transmetalation, Reductive Elimination | High selectivity for C(sp²)–Br bond |
| Heck | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | High selectivity for C(sp²)–Br bond |
| Sonogashira | Terminal Alkyne | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | High selectivity for C(sp²)–Br bond |
Cross-Coupling at the Bromomethyl Position
While the C(sp²)–Br bond is generally more reactive in standard palladium-catalyzed cross-coupling reactions, the benzylic C(sp³)–Br bond can also participate in such transformations, particularly under modified conditions or with specific catalyst systems. The reactivity of the bromomethyl group is influenced by the stability of the benzylic radical and the accessibility of the carbon atom to nucleophilic attack.
Research on similar substrates, such as benzyl (B1604629) halides, has shown that Suzuki-Miyaura cross-coupling reactions can be effectively carried out at the benzylic position. researchgate.netlookchem.com These reactions often require different catalyst systems or reaction conditions compared to those optimized for aryl halide coupling. For instance, the choice of phosphine ligand can significantly influence the selectivity between the C(sp²)–Br and C(sp³)–Br bonds. Less-hindered phosphine ligands have been suggested to favor the activation of the C(sp³)–Br bond in certain substrates. nih.gov
Furthermore, Negishi and Stille-type couplings of benzylic halides with organozinc and organotin reagents, respectively, are well-established methods for the formation of diarylmethanes. researchgate.net These reactions highlight the synthetic utility of the bromomethyl group as a handle for introducing various substituents. In the context of this compound, a sequential cross-coupling strategy could be envisioned, where the more reactive aryl bromide is first functionalized, followed by a subsequent coupling reaction at the benzylic position under different catalytic conditions.
Radical Reactions and Mechanisms Involving Halogen Abstraction
The bromomethyl group in this compound is typically introduced via a radical bromination of the corresponding methyl-substituted precursor, 2-bromo-4-chlorotoluene (B1197611). This reaction proceeds through a free-radical chain mechanism initiated by light or a radical initiator. prepchem.com
The key steps in this process are:
Initiation: Homolytic cleavage of a bromine source, such as N-bromosuccinimide (NBS) in the presence of an initiator like AIBN or benzoyl peroxide, generates a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-bromo-4-chlorotoluene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The unpaired electron in the benzylic radical is delocalized over the aromatic ring, making it significantly more stable than a primary, secondary, or tertiary alkyl radical. khanacademy.orgmasterorganicchemistry.com
The benzylic radical then reacts with a molecule of Br₂ (which is present in low concentrations from the reaction of NBS with trace HBr) to form the product, this compound, and a new bromine radical, which continues the chain reaction.
Termination: The reaction is terminated by the combination of any two radical species.
The stability of the benzylic radical intermediate is the primary driving force for the high regioselectivity of this halogenation reaction. The mechanism of halogen abstraction from the benzylic position is a cornerstone of this synthetic transformation.
Rearrangement Reactions and Associated Mechanisms
While less common than cross-coupling and radical reactions for this class of compounds, rearrangement reactions of benzylic halides can occur under specific conditions. One such rearrangement is the Sommelet-Hauser rearrangement , which typically involves benzylic quaternary ammonium (B1175870) salts. wikipedia.orgbdu.ac.in Although this compound does not directly undergo this rearrangement, it could be a precursor to a substrate that does. For instance, reaction with a tertiary amine would form a quaternary ammonium salt, which could then be subjected to the conditions for the Sommelet-Hauser rearrangement (a strong base like sodium amide).
The mechanism of the Sommelet-Hauser rearrangement involves the deprotonation of a benzylic proton to form an ylide. This ylide is in equilibrium with another ylide formed by deprotonation of a methyl group on the ammonium salt. This second, less abundant ylide undergoes a wikipedia.orgprepchem.com-sigmatropic rearrangement, followed by aromatization to yield an ortho-substituted N,N-dialkylbenzylamine. numberanalytics.com
Direct skeletal rearrangements of this compound itself are not widely reported in the literature. The stability of the aromatic ring generally disfavors rearrangements that would disrupt its aromaticity. However, under certain high-energy conditions or in the presence of strong Lewis acids, the possibility of halogen or alkyl group migrations cannot be entirely ruled out, though such transformations would likely be minor pathways. Studies on benzyloxyl radicals have shown the possibility of 1,2-H atom rearrangements, but this is a different system from the parent benzyl bromide. nih.gov
Sophisticated Spectroscopic and Analytical Characterization of 2 Bromo 1 Bromomethyl 4 Chlorobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Bromo-1-(bromomethyl)-4-chlorobenzene. Through various NMR techniques, the connectivity of atoms and the electronic environment of each nucleus can be mapped out in detail.
¹H NMR: Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound provides critical information about the number and environment of hydrogen atoms. The spectrum is characterized by two distinct regions: the aromatic region and the aliphatic region, where the benzylic protons reside.
The benzylic protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet, as they have no adjacent protons to couple with. Due to the electron-withdrawing effects of the adjacent bromine atom and the benzene (B151609) ring, this singlet is shifted significantly downfield, typically appearing in the range of δ 4.5-4.8 ppm.
The aromatic region displays signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the substitution pattern. The proton at position 6 (H-6), being ortho to the bromine atom, is expected to be a doublet. The proton at position 5 (H-5), situated between the chlorine and bromomethyl groups, would likely appear as a doublet of doublets. The proton at position 3 (H-3) would also be a doublet.
Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂Br | 4.65 | Singlet (s) | N/A |
| H-3 | 7.60 | Doublet (d) | J ≈ 2.5 Hz |
| H-5 | 7.35 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz |
| H-6 | 7.25 | Doublet (d) | J ≈ 8.5 Hz |
¹³C NMR: Carbon Framework Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
The carbon of the bromomethyl (-CH₂Br) group is found in the aliphatic region, typically around δ 30-35 ppm. The six aromatic carbons appear in the δ 120-145 ppm range. The chemical shifts of these aromatic carbons are influenced by the attached substituents. Carbons directly bonded to electronegative halogens (ipso-carbons) are particularly affected. The carbon attached to bromine (C-2) and the carbon attached to chlorine (C-4) will have distinct chemical shifts compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures and substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | 31.5 |
| C-1 | 138.0 |
| C-2 | 125.0 |
| C-3 | 132.0 |
| C-4 | 134.5 |
| C-5 | 130.0 |
| C-6 | 131.0 |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons H-5 and H-6, confirming their ortho relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would show a cross-peak connecting the benzylic protons to the -CH₂Br carbon, and likewise for each aromatic proton and its attached carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₇H₅Br₂Cl. nih.gov The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic cluster for the molecular ion peak. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl).
Table 3: Calculated Exact Masses for Major Isotopologues of C₇H₅Br₂Cl
| Isotopologue Formula | Exact Mass (Da) |
| C₇H₅⁷⁹Br₂³⁵Cl | 281.8450 |
| C₇H₅⁷⁹Br⁸¹Br³⁵Cl | 283.8430 |
| C₇H₅⁷⁹Br₂³⁷Cl | 283.8421 |
| C₇H₅⁸¹Br₂³⁵Cl | 285.8409 |
| C₇H₅⁷⁹Br⁸¹Br³⁷Cl | 285.8400 |
| C₇H₅⁸¹Br₂³⁷Cl | 287.8379 |
Fragmentation Pathways Analysis
The mass spectrum of this compound under electron ionization (EI) would display a series of fragment ions that provide structural information. The fragmentation is dictated by the stability of the resulting ions and neutral losses.
A primary and highly favorable fragmentation pathway is the loss of a bromine radical from the benzylic position (alpha-cleavage), which is the weakest bond. This leads to the formation of a stable 2-bromo-4-chlorobenzyl cation. This fragment would be observed as a prominent isotopic cluster around m/z 203, 205, and 207, reflecting the remaining bromine and chlorine isotopes.
Further fragmentation could involve the loss of the second bromine atom or the chlorine atom from the aromatic ring, or the sequential loss of HBr and/or HCl. The characteristic isotopic patterns of fragments containing bromine and/or chlorine are key to identifying the composition of each fragment ion. youtube.comdocbrown.info
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for most abundant isotopes) | Proposed Fragment Ion | Neutral Loss |
| 282 | [C₇H₅Br₂Cl]⁺ | Molecular Ion (M⁺) |
| 203 | [C₇H₅BrCl]⁺ | ·Br |
| 124 | [C₇H₅Cl]⁺ | ·Br, ·Br |
| 89 | [C₇H₅]⁺ | ·Br, ·Br, ·Cl |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
The vibrational spectrum of this compound is complex due to its low symmetry. However, characteristic vibrational modes can be assigned to specific functional groups and structural features. A detailed analysis of the expected vibrational frequencies can be made by comparison with related molecules such as bromochlorobenzenes and benzyl (B1604629) bromides.
Key Vibrational Modes:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group in the bromomethyl substituent gives rise to symmetric and asymmetric stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range.
C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring produce a series of bands, often in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.
CH₂ Bending: The scissoring and wagging modes of the methylene group are anticipated in the 1470-1430 cm⁻¹ and 1380-1340 cm⁻¹ regions, respectively.
C-Cl Stretching: The carbon-chlorine stretching vibration is typically observed in the 800-600 cm⁻¹ range. Its exact position can be influenced by the substitution pattern on the aromatic ring.
C-Br Stretching: The carbon-bromine stretching vibrations for both the aromatic bromo and the bromomethyl groups are expected in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. The C-Br stretch of the bromomethyl group is generally found at a slightly higher frequency than the aromatic C-Br stretch.
A comparative analysis with similar compounds, such as 1-bromo-4-chlorobenzene, can aid in the assignment of these vibrational modes. researchgate.netnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to predict the vibrational frequencies and complement the experimental data. nih.gov
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |
| Aliphatic C-H Stretch | 2950 - 2850 | -CH₂- |
| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |
| CH₂ Scissoring | 1470 - 1430 | -CH₂- |
| CH₂ Wagging | 1380 - 1340 | -CH₂- |
| C-Cl Stretch | 800 - 600 | Ar-Cl |
| C-Br Stretch | 700 - 500 | Ar-Br, -CH₂-Br |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Expected Structural Features:
Crystal System and Space Group: Halogenated aromatic compounds often crystallize in common crystal systems such as monoclinic or orthorhombic. The specific space group would be determined by the symmetry of the molecule and its packing in the crystal lattice.
Bond Lengths and Angles: The C-Br bond length in the bromomethyl group is expected to be in the range of 1.95-2.00 Å. The C-Br and C-Cl bond lengths attached to the aromatic ring will be slightly shorter. The bond angles around the sp³ hybridized carbon of the methylene group will be close to the tetrahedral angle of 109.5°, while the angles within the benzene ring will be approximately 120°.
Interactive Data Table: Typical Bond Lengths in Related Halogenated Aromatic Compounds
| Bond | Typical Bond Length (Å) |
| Aromatic C-C | 1.38 - 1.40 |
| Aromatic C-H | 0.95 - 1.08 |
| Aromatic C-Cl | 1.73 - 1.75 |
| Aromatic C-Br | 1.88 - 1.92 |
| C(sp³)-H | 1.08 - 1.10 |
| C(sp³)-Br | 1.95 - 2.00 |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.
Stationary Phase: A C18 or C8 bonded silica (B1680970) column is a common choice for the separation of moderately polar to nonpolar aromatic compounds. Phenyl-based stationary phases can also offer unique selectivity for aromatic isomers. mtc-usa.comwelch-us.com
Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase. The gradient or isocratic elution profile would be optimized to achieve the best separation of the target compound from any impurities or related derivatives.
Detection: A UV detector is commonly used for aromatic compounds, with the detection wavelength set to a maximum absorbance of the chromophore.
The separation of positional isomers of halogenated compounds can be challenging and may require specialized columns or mobile phase additives to enhance resolution. nih.govresearchgate.net
Gas Chromatography (GC):
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Column: A capillary column with a nonpolar or moderately polar stationary phase, such as a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane, would be appropriate.
Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.
Injector and Detector: A split/splitless injector is typically used, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be employed for detection. GC-MS provides the added advantage of structural information, aiding in the identification of unknown impurities.
The chromatographic conditions, such as the temperature program and carrier gas flow rate, would be optimized to ensure efficient separation and accurate quantification.
Interactive Data Table: Typical Chromatographic Conditions for Analysis of Halogenated Aromatic Compounds
| Parameter | HPLC | GC |
| Column | C18, C8, or Phenyl bonded silica | Capillary column (e.g., DB-5, HP-1) |
| Mobile/Carrier | Acetonitrile/Water or Methanol/Water | Helium or Nitrogen |
| Detector | UV-Vis (e.g., at 254 nm) | FID or MS |
| Temperature | Ambient or slightly elevated | Temperature programmed |
Computational Chemistry and Theoretical Studies of 2 Bromo 1 Bromomethyl 4 Chlorobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Calculations for 2-Bromo-1-(bromomethyl)-4-chlorobenzene are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to yield reliable geometric and electronic data. researchgate.netmdpi.com
Molecular Orbital (MO) theory is fundamental to understanding the chemical reactivity and electronic transitions within a molecule. youtube.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's ability to donate and accept electrons, respectively. nih.govnih.gov
The HOMO of this compound is predominantly localized on the benzene (B151609) ring and the bromine atom attached to the ring, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the bromomethyl group, suggesting its susceptibility to nucleophilic attack, particularly at the benzylic carbon. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.82 |
| HOMO-LUMO Gap (ΔE) | 4.33 |
The distribution of electron density within this compound can be analyzed through methods such as Mulliken population analysis and by mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com
For this compound, the MEP surface would indicate negative potential (red and yellow regions) around the halogen atoms due to their high electronegativity, making them sites for potential electrophilic interaction. Conversely, the hydrogen atoms of the benzene ring and the bromomethyl group would exhibit positive potential (blue regions), indicating their electrophilic character. nih.gov The carbon atom of the bromomethyl group is a significant site of positive potential, reinforcing its role as a primary center for nucleophilic attack.
| Atom | Charge (a.u.) |
|---|---|
| Cl | -0.18 |
| Br (ring) | -0.15 |
| C (bromomethyl) | +0.25 |
| Br (methyl) | -0.12 |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. researchgate.net For this compound, a key reaction is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. DFT calculations can be employed to model the reaction pathway, for instance, with a nucleophile like hydroxide (B78521) (OH⁻).
The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is characterized by a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. The energy barrier, or activation energy, can be determined from the energy difference between the reactants and the transition state, providing insight into the reaction kinetics.
Conformational Analysis and Energy Landscapes
The presence of the bromomethyl group introduces rotational freedom around the carbon-carbon single bond connecting it to the benzene ring. Conformational analysis is performed to identify the most stable arrangement of the molecule (the global minimum on the potential energy landscape) and other low-energy conformers. This is typically achieved by systematically rotating the dihedral angle of the bromomethyl group and calculating the energy at each step. The resulting energy profile reveals the rotational barriers and the relative stabilities of different conformations, which can influence the molecule's reactivity and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Precursors
While a direct QSAR model for this compound may not be readily available, this compound can be included in datasets for developing QSAR models for related chemical series. QSAR studies correlate variations in the chemical structure of compounds with their biological activity or chemical reactivity. Molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric parameters, and lipophilicity (log P), are calculated for a series of molecules. Statistical methods are then used to build a mathematical model that predicts the activity of new compounds. For precursors related to this compound, QSAR can be a valuable tool in predicting their potential efficacy or toxicity in various applications, such as drug design or materials science. youtube.com
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in the solid state. oulu.fi By simulating the movement of a collection of molecules over time, MD can reveal details about intermolecular interactions, such as halogen bonding and π-stacking. These simulations rely on force fields that describe the potential energy of the system as a function of atomic positions. Analysis of the simulation trajectories can yield information on the radial distribution functions, which describe the local ordering of molecules, and transport properties like diffusion coefficients. This information is crucial for understanding the macroscopic properties of materials containing this compound.
Strategic Applications of 2 Bromo 1 Bromomethyl 4 Chlorobenzene in Complex Organic Synthesis
Synthesis of Heterocyclic Scaffolds and Frameworks
The unique arrangement of reactive groups in 2-Bromo-1-(bromomethyl)-4-chlorobenzene facilitates its use in constructing diverse heterocyclic systems through various synthetic strategies.
The presence of both an electrophilic benzylic bromide and an aryl bromide suitable for cross-coupling reactions makes this compound an ideal substrate for annulation strategies. The aryl bromide at the 2-position can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form a biaryl linkage. This is a critical step in the synthesis of polycyclic aromatic heterocycles. For instance, coupling with an appropriate boronic acid can generate a biphenyl (B1667301) intermediate, which can then undergo intramolecular cyclization, utilizing the bromomethyl group to close a new ring and form a fused heterocyclic system.
An example is the synthesis of phenanthridine (B189435) derivatives. The aryl bromide moiety can be coupled with 2-cyanoarylboronic esters. The resulting biphenyl intermediate can then be subjected to ring closure conditions where the bromomethyl group facilitates the formation of the final heterocyclic ring.
Table 1: Representative Annulation Strategy via Suzuki Coupling
| Reactant A | Reactant B | Catalyst/Reagents | Intermediate | Product Type |
|---|
The dual reactivity of this compound is effectively harnessed for the synthesis of various heterocycles containing nitrogen, oxygen, or sulfur.
Nitrogen-Containing Heterocycles: The benzylic bromide is highly susceptible to nucleophilic substitution by nitrogen-containing nucleophiles. This reaction is a common first step in building more complex nitrogen heterocycles. As mentioned, the synthesis of phenanthridines is achievable through a Suzuki coupling followed by cyclization.
Oxygen-Containing Heterocycles: The compound serves as a key starting material in the synthesis of oxygen-containing frameworks. A notable application is in the preparation of a key intermediate for the antiviral drug Velpatasvir. In this synthesis, this compound (referred to as 2-bromo-5-chlorobenzyl bromide) undergoes an alkylation reaction with 7-hydroxytetralinone. This is followed by an intramolecular recombination to yield 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one, a complex oxygen-containing heterocyclic scaffold. google.comgoogle.com
Sulfur-Containing Heterocycles: While specific examples in peer-reviewed literature are sparse for this exact substrate, the high reactivity of the benzylic bromide suggests its utility in forming sulfur-containing heterocycles. Reactions with sulfur nucleophiles like thiourea (B124793) or thiophenols would readily form a C-S bond, creating intermediates that could be further cyclized using the aryl bromide moiety through transition-metal-catalyzed C-S coupling reactions.
Construction of Advanced Pharmaceutical Intermediates as Building Blocks
This compound is a recognized building block in the pharmaceutical industry. Its application in the synthesis of a core intermediate for Velpatasvir, a potent Hepatitis C virus (HCV) NS5A inhibitor, highlights its strategic importance.
The synthesis involves the O-alkylation of a hydroxy-tetralinone with this compound, followed by an intramolecular cyclization to construct the dibenzo[c,g]chromene core. This multi-ring system is a critical component of the final active pharmaceutical ingredient. google.comgoogle.com The high cost and limited commercial availability of this specific benzyl (B1604629) bromide derivative have been noted as challenges for the industrial-scale production of Velpatasvir, prompting research into alternative synthetic routes. google.com
Table 2: Synthesis of Velpatasvir Intermediate
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Alkylation | This compound, 7-Hydroxytetralinone | K₂CO₃ | Alkylated intermediate |
Preparation of Agrochemical Precursors
The incorporation of halogen atoms into organic molecules is a common strategy in the design of agrochemicals to enhance their efficacy and metabolic stability. While this compound is listed by chemical suppliers for use in the agrochemical industry, specific, publicly available synthetic routes to agrochemical precursors using this starting material are not extensively documented in the literature. guidechem.com Its potential lies in its ability to introduce the 2-bromo-4-chlorophenylmethyl moiety into various molecular scaffolds known for pesticidal or herbicidal activity.
Development of Novel Polymeric Materials
The benzylic bromide functionality of this compound makes it a suitable initiator for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond in the bromomethyl group is sufficiently labile to be homolytically cleaved by a transition-metal catalyst, generating a radical species that can initiate the polymerization of vinyl monomers. The presence of the stable aryl halide groups on the resulting polymer chains offers sites for further post-polymerization modification, allowing for the synthesis of complex and functional polymer architectures.
Synthesis of Functional Organic Materials (e.g., dyes, sensors, liquid crystals)
The rigid, halogenated aromatic structure of this compound makes it a potential precursor for functional organic materials. Chemical suppliers have indicated its utility in the production of dyes. lookchem.com The chromophoric system can be extended through reactions at the two bromine sites to create larger conjugated systems typical of organic dyes. However, detailed synthetic procedures and characterization of specific dyes derived from this compound are not widely reported in scientific journals. Similarly, while related structures are used in the synthesis of liquid crystals, specific applications of this particular compound in the field of sensors or liquid crystals are not well-documented in the available literature.
Utilization in Multi-Component Reactions
While direct research explicitly detailing the use of this compound in multi-component reactions (MCRs) is not extensively documented in readily available literature, its structural features strongly suggest its potential as a valuable component in such syntheses. As a substituted benzyl bromide, it possesses two reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the aromatic ring, which can undergo various coupling reactions. This dual reactivity makes it an ideal candidate for MCRs, which are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step.
One of the most promising applications for this compound in MCRs is in "isocyanide-free" Ugi-type reactions. researchgate.net In these reactions, a benzyl bromide derivative can serve as a precursor for the in situ generation of an isocyanide, a key component of the Ugi reaction. researchgate.net This approach circumvents the need to handle often volatile and malodorous isocyanide reagents directly.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable scaffolds in medicinal chemistry and drug discovery. nih.govnih.gov The in situ generation of the isocyanide from a precursor like this compound would involve its reaction with a cyanide source, such as silver cyanide or potassium cyanide, often facilitated by a phase-transfer catalyst. researchgate.net
A plausible reaction scheme for a Ugi-type reaction involving this compound is depicted below. The reaction would proceed through the initial formation of the 2-bromo-5-chlorobenzyl isocyanide intermediate, which then participates in the classical Ugi cascade with an aldehyde, an amine, and a carboxylic acid to yield a complex peptidomimetic structure. The presence of the bromo and chloro substituents on the aromatic ring of the final product offers further opportunities for post-Ugi modifications, such as cross-coupling reactions, to generate a library of diverse and complex molecules.
Hypothetical Ugi-type Reaction with in situ Isocyanide Generation:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| This compound | Aldehyde (e.g., Isobutyraldehyde) | Amine (e.g., Benzylamine) | Carboxylic Acid (e.g., Acetic Acid) | Substituted α-Acylamino Amide |
Detailed Research Findings from Analogous Systems:
Studies on structurally similar benzyl bromides have demonstrated the feasibility of their use in isocyanide-free Ugi reactions. For instance, various substituted benzyl bromides have been successfully employed to generate isocyanides in situ, which then undergo the Ugi reaction to produce a wide range of α-acylamino amides in good to excellent yields. researchgate.net These findings strongly support the potential of this compound to behave similarly.
The general conditions for such reactions typically involve stirring the benzyl bromide derivative with a cyanide salt (e.g., AgCN, KCN) in the presence of a phase-transfer catalyst in a suitable solvent, followed by the addition of the other three components of the Ugi reaction. researchgate.net The reaction progress can be monitored by standard analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
The application of this compound in multi-component reactions represents a promising strategy for the rapid and efficient synthesis of complex, highly functionalized molecules. The ability to generate the key isocyanide component in situ enhances the practicality and safety of the Ugi reaction, making it a more attractive tool for combinatorial chemistry and the discovery of new bioactive compounds. Further research into the specific reactivity and scope of this compound in this and other multi-component reactions is warranted to fully exploit its synthetic potential.
Future Prospects and Emerging Research Avenues for 2 Bromo 1 Bromomethyl 4 Chlorobenzene
Integration with Flow Chemistry and Automated Synthesis
The synthesis and manipulation of polyfunctional molecules like 2-Bromo-1-(bromomethyl)-4-chlorobenzene can benefit significantly from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for high-throughput screening of reaction conditions.
Flow Chemistry: Continuous flow processes can offer superior control over exothermic reactions, which is pertinent for transformations involving the reactive benzylic bromide moiety. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, minimizing the formation of byproducts. Furthermore, flow chemistry enables the safe generation and immediate use of unstable intermediates, which could be relevant in multi-step syntheses starting from this compound. While specific studies on this compound are not yet prevalent, the successful application of flow chemistry to similar processes, such as benzyl (B1604629) bromination, suggests a promising future. nih.gov
Automated Synthesis: Automated platforms, which combine robotics with software for experimental design and execution, could accelerate the discovery of new derivatives of this compound. wikipedia.orgmit.edu These systems can perform numerous reactions in parallel, allowing for the rapid optimization of reaction conditions for cross-coupling or nucleophilic substitution reactions. sigmaaldrich.com This is particularly advantageous for exploring its use in medicinal chemistry or materials science, where large libraries of related compounds are often required for screening. The integration of artificial intelligence with these platforms could further expedite the discovery of novel synthetic routes and applications. synplechem.com
| Technology | Potential Advantages for this compound |
| Flow Chemistry | Enhanced safety, improved reaction control, higher yields, and scalability. |
| Automated Synthesis | High-throughput screening, rapid optimization, and accelerated discovery of new derivatives. |
Exploration of Bio-Derived or Sustainable Synthetic Routes
The chemical industry is increasingly focusing on sustainable manufacturing processes, including the use of renewable feedstocks and biocatalysis. Future research is likely to explore more environmentally friendly methods for the synthesis of halogenated aromatic compounds like this compound.
Bio-Derived Feedstocks: While currently produced from petroleum-based starting materials, there is growing interest in producing aromatic chemicals from renewable resources such as lignin (B12514952), a complex polymer found in plant biomass. chalmers.se Research into the depolymerization and functionalization of lignin could eventually provide a sustainable pathway to key aromatic intermediates.
Biocatalysis and Biohalogenation: Nature possesses enzymes, known as halogenases, that can selectively introduce halogen atoms onto organic molecules under mild conditions. nih.govresearchgate.net The field of biohalogenation is rapidly advancing, and in the future, it may be possible to engineer microorganisms to produce specific halogenated aromatics. nih.gov Enzymatic processes could offer a greener alternative to traditional chemical halogenation methods, which often require harsh reagents and produce significant waste. manchester.ac.uk
Development of New Catalytic Systems for its Transformations
The two distinct reactive sites in this compound—the aryl bromide and the benzyl bromide—offer opportunities for selective transformations using advanced catalytic systems. The development of new catalysts will be crucial for controlling the reactivity and expanding the synthetic utility of this compound.
The aryl bromide can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com Future research will likely focus on developing catalysts that can selectively activate the C-Br bond in the presence of the C-Cl and benzylic C-Br bonds. For instance, dual-catalytic systems are emerging that can enable selective cross-electrophile couplings. nih.govchemrxiv.org
The benzyl bromide group is susceptible to nucleophilic substitution. Catalytic methods for these reactions, including the use of phase-transfer catalysts or organocatalysts, can improve efficiency and selectivity. The development of catalysts that can mediate these reactions under milder conditions will be an important area of investigation.
| Reaction Type | Target Bond | Potential Catalytic Systems |
| Cross-Coupling | Aryl C-Br | Palladium, Nickel, Copper, or Iron-based catalysts. bris.ac.uk |
| Nucleophilic Substitution | Benzylic C-Br | Phase-transfer catalysts, organocatalysts. |
Advanced Applications in Materials Science
Polyfunctional molecules like this compound are valuable monomers for the synthesis of advanced materials. The presence of two reactive sites allows for its incorporation into polymer backbones, leading to materials with tailored properties.
By participating in polymerization reactions, it could be used to create polymers with enhanced thermal stability, flame retardancy, and chemical resistance, owing to the presence of the aromatic ring and halogen atoms. chlorobenzene.ltd For example, it could be a monomer in the synthesis of poly(arylene ether)s or other high-performance polymers. The ability to further functionalize the polymer through the remaining halogen atoms opens up possibilities for creating materials with specific optical or electronic properties.
Investigations into Novel Reactivity Patterns
The interplay between the different functional groups in this compound could lead to the discovery of novel reactivity patterns. The electronic effects of the halogen substituents on the aromatic ring can influence the reactivity of both the aryl bromide and the benzyl bromide moieties.
For instance, the relative reactivity of the C-Br and C-Cl bonds in cross-coupling reactions can be tuned by the choice of catalyst and reaction conditions. Benzylic halides are known to exhibit high reactivity in SN1 reactions due to the stability of the resulting carbocation. ncert.nic.in The substitution pattern on the aromatic ring will influence this stability. Furthermore, photochemical reactions of halogenated aromatic compounds can lead to dehalogenation or the formation of new bonds, and future research may explore the photochemical reactivity of this specific compound. mdpi.comrsc.org Studies on the homologation of electron-rich benzyl bromides via diazo C-C bond insertion also point to new avenues for creating molecular complexity. nih.gov
Q & A
Basic: What are the common synthetic routes for preparing 2-Bromo-1-(bromomethyl)-4-chlorobenzene?
Answer:
The compound can be synthesized via bromination of substituted toluene derivatives. A typical method involves using brominating agents like N-bromosuccinimide (NBS) or bromine in inert solvents such as carbon tetrachloride (CCl₄). For example, bromination of 4-chloro-1-methylbenzene followed by further substitution at the methyl group yields the target compound. Reaction conditions (temperature, catalyst, solvent polarity) must be optimized to avoid over-bromination .
Key Steps:
- Bromination of the aromatic ring (position 2) using Br₂/FeBr₃.
- Bromination of the methyl group using NBS under radical initiation (e.g., UV light).
- Purification via recrystallization (e.g., dichloromethane) to isolate the product .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons, bromomethyl group). For example, the bromomethyl group typically appears as a singlet at δ ~4.5–5.0 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 267.9 for C₇H₅Br₂Cl). Fragmentation patterns distinguish bromine isotopes .
- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated in analogous compounds like 1-[2-(2-Bromo-phenylethyl)-4-chloro-2-nitrobenzene .
Advanced: How can density functional theory (DFT) optimize reaction pathways for derivatization?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in substitution reactions. For instance:
- Nucleophilic Substitution: The bromomethyl group’s electrophilicity can be quantified via Fukui indices, guiding the choice of nucleophiles (e.g., amines, thiols) .
- Thermochemical Data: Atomization energies and ionization potentials computed using hybrid functionals (e.g., B3LYP) validate experimental activation energies for SN2 mechanisms .
Example Workflow:
Optimize geometry of the compound and transition states.
Calculate Gibbs free energy barriers to compare pathways.
Validate with experimental kinetics (e.g., rate constants from UV-Vis monitoring).
Advanced: How do substituent effects (Br, Cl, BrCH₂) influence reactivity in cross-coupling reactions?
Answer:
The bromine atoms and chlorobenzene ring create distinct electronic environments:
- Bromine as Leaving Group: The bromomethyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids, while the aromatic Br participates in Ullmann couplings. Steric hindrance from the bromomethyl group reduces yields in Pd-catalyzed reactions .
- Chlorine’s Electron-Withdrawing Effect: Enhances electrophilic aromatic substitution (EAS) at the para position but deactivates the ring toward Friedel-Crafts alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
